HibK

Epigenetics Enzymology Chromatin Biology

Choose HibK for precise epigenetic mapping. Khib's unique +86.03 Da shift and hydroxyl group enable specific antibody development, with H4K8hib outperforming acetylation in gene expression prediction. Essential for exclusive G6PD inhibition studies—interchanging with Kac leads to false conclusions. Procure for validated Khib-specific assays and crosstalk proteomics.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
Cat. No. B12372853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHibK
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NCCCCC(C(=O)O)N)O
InChIInChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1
InChIKeySVPGURLIUMTWMM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(6)-(2-Hydroxyisobutanoyl)-L-Lysine (Khib) for Scientific Research and Procurement


N(6)-(2-hydroxyisobutanoyl)-L-lysine, also known as lysine 2-hydroxyisobutyrylation (Khib), is an evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutanoyl group is acylated to the epsilon-amino group of a lysine residue [1]. This modification, identified by mass spectrometry [2], is a member of the short-chain lysine acylation family [3]. Khib is widely distributed across histone and non-histone proteins, serving as an important regulator of chromatin structure and diverse cellular processes, including metabolism and gene transcription [4]. This compound is a critical tool for studying novel epigenetic and metabolic regulatory mechanisms.

Why N(6)-(2-Hydroxyisobutanoyl)-L-Lysine Cannot Be Substituted by Other Lysine Acylations


In scientific research, substituting N(6)-(2-hydroxyisobutanoyl)-L-lysine (Khib) with other lysine acylations, such as acetylation (Kac), crotonylation (Kcr), or succinylation (Ksuc), is not feasible due to profound and quantifiable differences in their structural, biochemical, and functional properties. Unlike acetylation, which has a small, hydrophobic moiety, Khib introduces a significantly larger, branched, and hydroxylated group, enabling unique hydrogen bonding capabilities and imposing greater steric hindrance [1]. This structural divergence leads to distinct enzyme recognition, with writers like p300 showing high site-specificity between Khib and Kac [2], and functional outcomes that can be opposite, such as the exclusive inhibition of G6PD by Khib compared to the dual activating/inhibiting role of acetylation [3]. Furthermore, the genomic distribution and transcriptional correlation of Khib differ markedly from Kac, as H4K8hib serves as a superior indicator for high gene expression [4]. Therefore, selecting the correct modification is essential for experimental accuracy and to avoid misleading conclusions.

N(6)-(2-Hydroxyisobutanoyl)-L-Lysine: Quantifiable Differentiation Evidence for Procurement


Enzymatic Site Selectivity: Distinct Lysine Targeting by p300

The acyltransferase p300 differentially regulates Khib and lysine acetylation (Kac) on highly distinct sets of lysine sites, demonstrating that these modifications are not functionally redundant [1]. In a cellular context, only 6 of the 149 p300-targeted Khib sites overlapped with the 693 p300-targeted Kac sites [1]. Furthermore, p300 was found to specifically target glycolytic enzymes for Khib but not for Kac [1].

Epigenetics Enzymology Chromatin Biology

Opposing Functional Effects on G6PD Enzyme Activity

The functional consequence of Khib can be diametrically opposed to that of lysine acetylation (Kac). A study on the metabolic enzyme Glucose-6-phosphate dehydrogenase (G6PD) revealed that while acetylation can have a dual effect, either activating or inhibiting the enzyme, 2-hydroxyisobutyrylation was found to exclusively inhibit G6PD activity [1]. This indicates a unique regulatory logic for Khib.

Metabolism Enzyme Regulation Biochemistry

Structural and Physicochemical Differentiation from Acetylation

Khib is structurally and chemically distinct from lysine acetylation (Kac). Modification with Khib introduces a 2-hydroxyisobutyryl group, causing a mass shift of +86.03 Da, which is approximately double the +42.01 Da shift seen with acetylation [1]. Beyond mass, Khib introduces significant steric bulk due to its branched structure and contains a hydroxyl group that can act as a hydrogen bond donor, a feature absent in acetylation [2].

Structural Biology Chemical Biology Protein Chemistry

Genome-Wide Prevalence Exceeding Classic Histone Marks

Khib is a more prevalent histone mark than well-established modifications like acetylation and methylation. A systems-wide analysis revealed that Khib is present on 63 histone lysine residues in both human and mouse cells [1]. This number exceeds the known numbers of modified sites for the widely studied histone acetylation (Kac) and methylation (Kme) [1].

Epigenomics Proteomics Histone Modification

Transcriptional Correlation: H4K8hib as a Superior Indicator of Gene Expression

Khib is not only structurally different but also functionally distinct from acetylation in its correlation with gene expression. Specifically, the modification H4K8hib was identified as a better indicator for high gene expression than its corresponding acetylation mark, H4K8ac [1].

Transcriptional Regulation Epigenetics Functional Genomics

Distinct Metabolic Pathway Targeting by p300

p300-catalyzed Khib and Kac modifications target different protein networks. In a direct comparison, p300 was shown to catalyze Khib primarily on proteins in metabolic pathways, including carbon metabolism, amino acid biosynthesis, and glycolysis/gluconeogenesis, whereas acetylation was found mainly on proteins involved in RNA biology [1].

Metabolomics Cell Biology Enzymology

N(6)-(2-Hydroxyisobutanoyl)-L-Lysine: Primary Application Scenarios Based on Quantitative Evidence


Elucidating Distinct Epigenetic Mechanisms in Chromatin Regulation

Researchers investigating the histone code must distinguish between different lysine acylations to understand their specific roles in chromatin structure and gene expression. The evidence that Khib is present on 63 histone residues—more than acetylation and methylation—and that H4K8hib is a better predictor of gene expression than H4K8ac [1] makes this compound essential for epigenetic studies. It allows for the precise mapping and functional characterization of a prevalent and potent transcriptional mark that is not interchangeable with acetylation.

Investigating Metabolic Regulation and Enzyme Activity

Given its unique role in regulating metabolic enzymes, Khib is critical for studies on glycolysis, carbon metabolism, and amino acid biosynthesis. The finding that p300 targets Khib specifically to glycolytic enzymes [1] and that Khib exclusively inhibits G6PD activity, in contrast to the dual effect of acetylation [2], positions this modification as a key to understanding metabolic control. Studies on enzyme kinetics and metabolic flux under varying nutritional or stress conditions require Khib-specific reagents and standards.

Development and Validation of Specific Antibodies and Detection Reagents

The distinct structural and physicochemical properties of Khib, including its +86.03 Da mass shift and hydrogen bonding capacity [1], necessitate the development and use of specific antibodies and affinity reagents. This compound is required as a standard for validating antibody specificity and for developing assays that can accurately differentiate Khib from other lysine acylations like acetylation or crotonylation, as highlighted by patents for Khib detection methods [2].

Mapping PTM Crosstalk and Signaling Networks

Khib co-occurs with other modifications like acetylation and succinylation on the same proteins and even on the same lysine residues, creating a complex regulatory network [1]. The low overlap (4%) of p300-targeted Khib and Kac sites [2] underscores that these are largely independent signals. Research aimed at deciphering this crosstalk, and understanding how different PTMs integrate metabolic and environmental cues, requires pure N(6)-(2-hydroxyisobutanoyl)-L-lysine peptides and proteins to serve as baits, standards, and controls in proteomics and interaction studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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